molecular formula C41H62O10Si2 B12292830 7,13-Bis-O-(triethylsilyl)-10-deacetyl-10-oxo Baccatin III

7,13-Bis-O-(triethylsilyl)-10-deacetyl-10-oxo Baccatin III

Cat. No.: B12292830
M. Wt: 771.1 g/mol
InChI Key: MGJAFORIYQRETF-UHFFFAOYSA-N
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Description

7,13-Bis-O-(triethylsilyl)-10-deacetyl-10-oxo Baccatin III: is a complex organic compound with the molecular formula C41H64O10Si2 It is a derivative of Baccatin III, which is a precursor to the well-known anti-cancer drug, paclitaxel

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,13-Bis-O-(triethylsilyl)-10-deacetyl-10-oxo Baccatin III typically involves multiple steps, starting from Baccatin III. The process includes the protection of hydroxyl groups with triethylsilyl groups and the selective deacetylation and oxidation at specific positions. Common reagents used in these reactions include triethylsilyl chloride, pyridine, and oxidizing agents like Dess-Martin periodinane.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques like chromatography for purification and high-performance liquid chromatography (HPLC) for quality control.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.

    Reduction: Reduction reactions can be performed to modify the ketone group.

    Substitution: The triethylsilyl groups can be substituted with other protective groups or functional groups.

Common Reagents and Conditions:

    Oxidation: Dess-Martin periodinane, pyridinium chlorochromate (PCC).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Triethylsilyl chloride, tetrabutylammonium fluoride (TBAF).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.

Scientific Research Applications

Chemistry: In chemistry, 7,13-Bis-O-(triethylsilyl)-10-deacetyl-10-oxo Baccatin III is used as an intermediate in the synthesis of more complex molecules, including potential pharmaceuticals.

Biology: In biological research, this compound is studied for its interactions with various enzymes and proteins, providing insights into its potential therapeutic applications.

Medicine: The compound’s structure is closely related to paclitaxel, making it a valuable subject of study for developing new anti-cancer drugs. Researchers investigate its efficacy and mechanism of action in cancer treatment.

Industry: In the pharmaceutical industry, this compound is used in the development and production of new drugs. Its unique structure allows for the exploration of novel therapeutic agents.

Mechanism of Action

The mechanism of action of 7,13-Bis-O-(triethylsilyl)-10-deacetyl-10-oxo Baccatin III involves its interaction with microtubules, similar to paclitaxel. It binds to the β-tubulin subunit of microtubules, stabilizing them and preventing their depolymerization. This action disrupts the normal function of microtubules in cell division, leading to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds:

    Baccatin III: The parent compound, used as a precursor in the synthesis of paclitaxel.

    Paclitaxel: A well-known anti-cancer drug with a similar mechanism of action.

    Docetaxel: Another anti-cancer drug with structural similarities to paclitaxel.

Uniqueness: 7,13-Bis-O-(triethylsilyl)-10-deacetyl-10-oxo Baccatin III is unique due to its specific modifications, which provide distinct chemical properties and potential therapeutic applications. Its triethylsilyl groups offer protection during synthesis, allowing for selective reactions that are not possible with the parent compound.

Properties

IUPAC Name

[4-acetyloxy-1-hydroxy-10,14,17,17-tetramethyl-11,12-dioxo-9,15-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C41H62O10Si2/c1-12-52(13-2,14-3)50-29-24-41(46)36(48-37(45)28-21-19-18-20-22-28)34-39(11,35(44)33(43)32(26(29)7)38(41,9)10)30(51-53(15-4,16-5)17-6)23-31-40(34,25-47-31)49-27(8)42/h18-22,29-31,34,36,46H,12-17,23-25H2,1-11H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGJAFORIYQRETF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](CC)(CC)OC1CC2C(CO2)(C3C1(C(=O)C(=O)C4=C(C(CC(C3OC(=O)C5=CC=CC=C5)(C4(C)C)O)O[Si](CC)(CC)CC)C)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C41H62O10Si2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

771.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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